

What is the structure of Sulfo DBCO-PEG3-acid?

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Compound of Interest

Compound Name: *Sulfo DBCO-PEG3-acid*

Cat. No.: *B12390046*

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An In-depth Technical Guide to **Sulfo DBCO-PEG3-acid**

Introduction

Sulfo DBCO-PEG3-acid is a heterobifunctional crosslinking reagent extensively utilized in the fields of bioconjugation, drug delivery, and molecular imaging. Its structure is meticulously designed to facilitate the seamless and stable linkage of different molecules, particularly in aqueous environments. This guide provides a detailed examination of its molecular architecture, physicochemical properties, and common experimental applications.

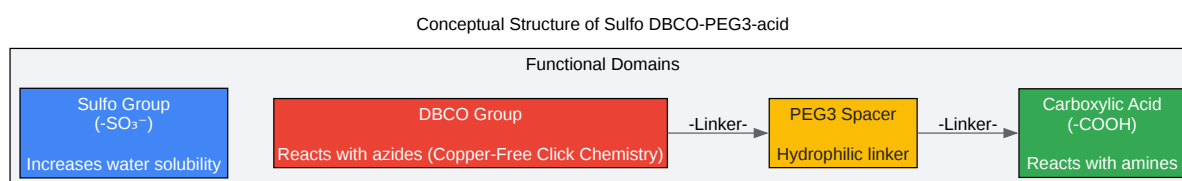
The molecule incorporates four key functional domains: a sulfonate group (Sulfo), a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This combination of features makes it an invaluable tool for researchers developing antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.^[1]

Molecular Structure and Functional Components

The architecture of **Sulfo DBCO-PEG3-acid** is defined by its distinct functional units, each contributing a specific property to the overall reagent.

- Sulfo Group (-SO₃⁻):** This negatively charged sulfonate group is primarily responsible for imparting high water solubility to the molecule.^[1] This is a critical feature for biological applications, as it prevents aggregation and precipitation of the reagent and its conjugates in physiological buffers.

- **DBCO (Dibenzocyclooctyne) Group:** The DBCO group is a strained cyclooctyne that serves as the bioorthogonal reactive handle. It reacts specifically and efficiently with azide-containing molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).^{[2][3]} This reaction is a cornerstone of "click chemistry" and is highly valued for its rapid kinetics and ability to proceed in complex biological media without the need for a copper catalyst, which can be toxic to cells.^[2]
- **PEG3 Linker:** The molecule contains a short polyethylene glycol (PEG) spacer consisting of three repeating ethylene glycol units. This hydrophilic chain enhances the overall water solubility of the reagent and provides a flexible, defined-length spacer arm between the conjugated molecules. This spacing can be crucial for maintaining the biological activity of proteins or antibodies after conjugation.
- **Carboxylic Acid (-COOH):** The terminal carboxylic acid provides a versatile functional group for conjugation. It can be activated to react with primary amines (e.g., on the side chains of lysine residues in proteins) to form stable amide bonds. This reaction is typically mediated by carbodiimide chemistry, using activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS).



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Caption: Functional domains of the **Sulfo DBCO-PEG3-acid** molecule.

Physicochemical and Quantitative Data

The properties of **Sulfo DBCO-PEG3-acid** are summarized below. These values are essential for calculating molar quantities, assessing purity, and establishing appropriate storage conditions.

Property	Value	Reference(s)
Chemical Formula	C ₃₁ H ₃₇ N ₃ O ₁₁ S	
Molecular Weight	659.7 g/mol	
CAS Number	2566404-75-7	
Purity	Typically >95%	
Appearance	White to off-white solid	
Storage Condition	-20°C, desiccated	
Solubility	Soluble in water and polar organic solvents (e.g., DMSO, DMF)	

Experimental Protocols

Sulfo DBCO-PEG3-acid is a bifunctional reagent, meaning its conjugation strategy involves two distinct reaction steps. Below is a general protocol for a two-step conjugation workflow: first, labeling a protein via its amine groups, and second, clicking the labeled protein to an azide-functionalized molecule or surface.

Protocol 1: Amine-Reactive Labeling of a Protein

This protocol describes the conjugation of the carboxylic acid moiety of **Sulfo DBCO-PEG3-acid** to primary amines on a target protein.

- Reagent Preparation:
 - Equilibrate the **Sulfo DBCO-PEG3-acid** reagent to room temperature before opening the vial.

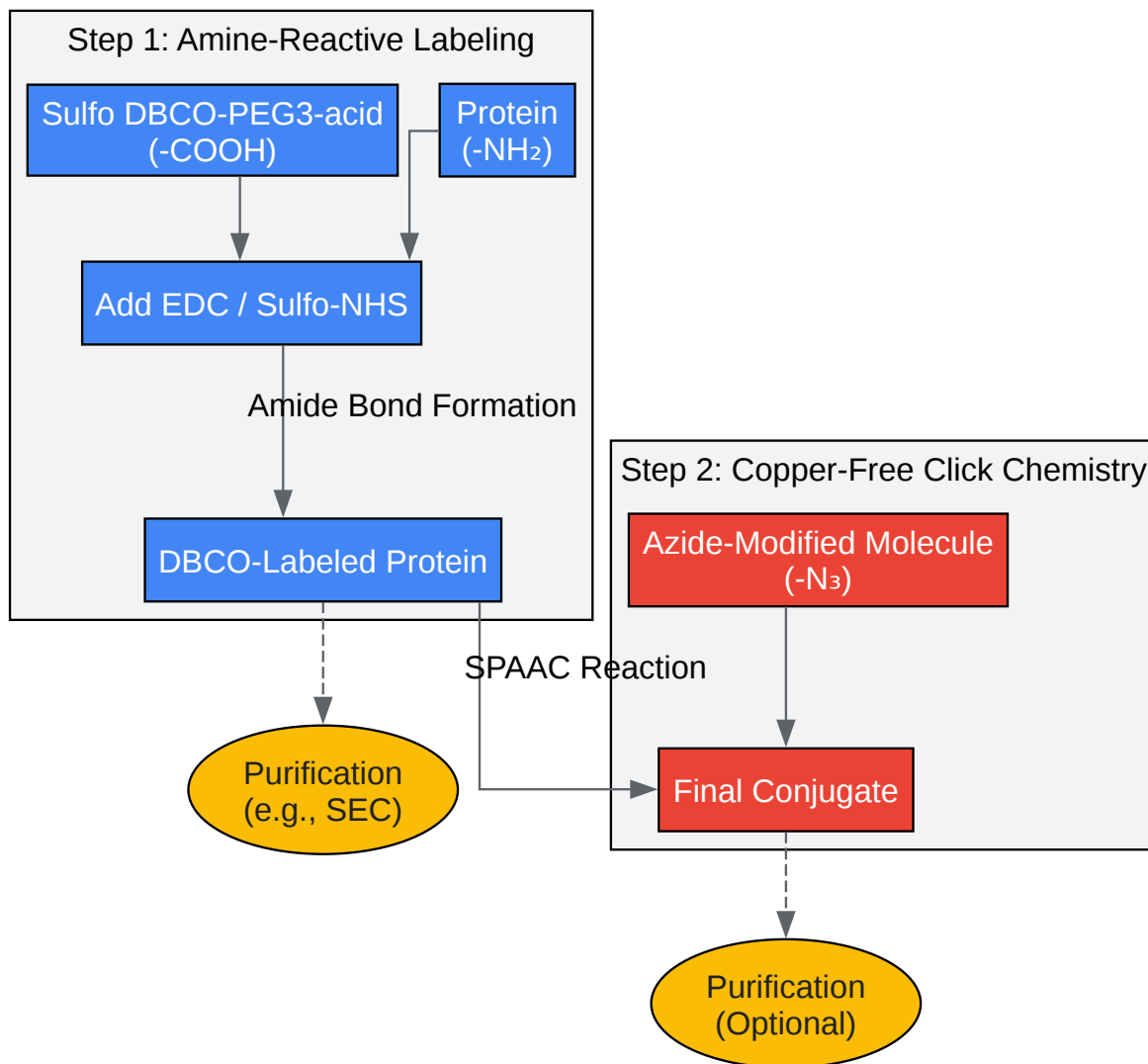
- Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., PBS, pH 7.4). A typical concentration is 1-10 mg/mL.
- Prepare stock solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the same reaction buffer immediately before use.
- Activation of Carboxylic Acid:
 - Dissolve **Sulfo DBCO-PEG3-acid** in the reaction buffer.
 - Add a molar excess of EDC and Sulfo-NHS to the **Sulfo DBCO-PEG3-acid** solution to activate the carboxylic acid group, forming a more stable Sulfo-NHS ester. A 2- to 5-fold molar excess is common.
 - Incubate this activation mixture for 15-30 minutes at room temperature.
- Conjugation to Protein:
 - Add the activated **Sulfo DBCO-PEG3-acid** mixture to the protein solution. The molar ratio of the crosslinker to the protein will depend on the desired degree of labeling and should be optimized empirically (a starting point is often a 10- to 20-fold molar excess of the linker).
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification:
 - Remove the excess, unreacted crosslinker and byproducts from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the reaction of the DBCO-labeled protein with an azide-functionalized molecule.

- Reagent Preparation:
 - Prepare the DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
 - Dissolve the azide-containing molecule (e.g., an azide-modified fluorescent dye, drug, or surface) in a compatible solvent.
- Click Reaction:
 - Combine the DBCO-labeled protein and the azide-containing molecule in a reaction vessel. A slight molar excess (1.5- to 3-fold) of the smaller molecule is often used to ensure complete reaction of the protein.
 - Incubate the mixture for 1-4 hours at room temperature or at 37°C to facilitate the reaction. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.
- Final Purification:
 - If necessary, purify the final conjugate to remove any unreacted azide molecule using methods appropriate for the specific application, such as size-exclusion chromatography.

Two-Step Bioconjugation Workflow



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Caption: Workflow for protein labeling and subsequent click reaction.

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References

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